(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
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Overview
Description
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride is a chiral cyclopropane derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the difluorophenyl group and the cyclopropane ring imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of 3,4-difluorophenylacetonitrile with a cyclopropanating agent under basic conditions to form the cyclopropane ring. This intermediate is then subjected to reductive amination to introduce the amine group, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclopropylamine derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenyl group and cyclopropane ring can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride: The enantiomer of the compound, with different stereochemistry.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: A related compound with a carboxylic acid group instead of an amine.
3,4-Difluorophenylacetonitrile: A precursor used in the synthesis of the target compound.
Uniqueness
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride is unique due to its specific stereochemistry and the presence of both the difluorophenyl group and the cyclopropane ring
Properties
Molecular Formula |
C9H10ClF2N |
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Molecular Weight |
205.63 g/mol |
IUPAC Name |
(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m1./s1 |
InChI Key |
IMYLOCHFFLYHPS-VNUWRVCDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F.Cl |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |
Origin of Product |
United States |
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